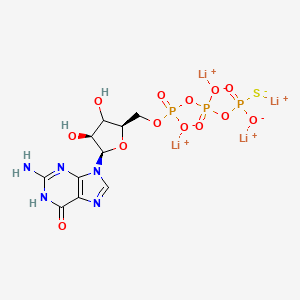
GTP|AS (tetralithium)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Guanosine 5’-O-(3-thiotriphosphate) tetralithium salt, commonly referred to as GTP|AS (tetralithium), is a non-hydrolysable analog of guanosine triphosphate. This compound is widely used in biochemical research due to its ability to activate guanine-nucleotide-binding proteins (G proteins) and its resistance to enzymatic hydrolysis .
Preparation Methods
Synthetic Routes and Reaction Conditions
GTP|AS (tetralithium) is synthesized through a multi-step chemical process The synthesis typically involves the thiolation of guanosine triphosphate to produce guanosine 5’-O-(3-thiotriphosphate)The reaction conditions often require a controlled environment with specific pH levels and temperatures to ensure the stability and purity of the final product .
Industrial Production Methods
In industrial settings, the production of GTP|AS (tetralithium) involves large-scale chemical reactors and stringent quality control measures. The process includes the purification of the compound through high-performance liquid chromatography (HPLC) to achieve the desired purity levels. The final product is then lyophilized and stored under specific conditions to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
GTP|AS (tetralithium) primarily undergoes substitution reactions due to the presence of the thiophosphate group. It can also participate in complex formation with metal ions and other biomolecules .
Common Reagents and Conditions
Common reagents used in reactions involving GTP|AS (tetralithium) include various metal salts, reducing agents, and nucleophiles. The reactions are typically carried out in aqueous solutions with controlled pH and temperature to ensure optimal reactivity .
Major Products
The major products formed from reactions involving GTP|AS (tetralithium) include various thiophosphate derivatives and complexes with metal ions. These products are often analyzed using techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy to determine their structure and purity .
Scientific Research Applications
GTP|AS (tetralithium) has a wide range of applications in scientific research:
Mechanism of Action
GTP|AS (tetralithium) exerts its effects by binding to G proteins and activating them. The compound mimics the natural substrate, guanosine triphosphate, but is resistant to hydrolysis, leading to prolonged activation of the G proteins. This activation triggers downstream signaling pathways that regulate various cellular functions .
Comparison with Similar Compounds
Similar Compounds
- Guanosine 5’-triphosphate sodium salt
- Guanosine 5’-diphosphate sodium salt
- Adenosine 5’-O-(3-thiotriphosphate) tetralithium salt
Uniqueness
GTP|AS (tetralithium) is unique due to its non-hydrolysable nature, which allows for sustained activation of G proteins. This property makes it a valuable tool in biochemical research, as it provides insights into the long-term effects of G protein activation and the regulation of related signaling pathways .
Properties
Molecular Formula |
C10H12Li4N5O13P3S |
|---|---|
Molecular Weight |
563.1 g/mol |
IUPAC Name |
tetralithium;[[[(2R,4S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl]oxy-sulfidophosphinate |
InChI |
InChI=1S/C10H16N5O13P3S.4Li/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(26-9)1-25-29(19,20)27-30(21,22)28-31(23,24)32;;;;/h2-3,5-6,9,16-17H,1H2,(H,19,20)(H,21,22)(H2,23,24,32)(H3,11,13,14,18);;;;/q;4*+1/p-4/t3-,5?,6+,9-;;;;/m1..../s1 |
InChI Key |
AMQXJFWJOAWCPV-HDAKQFDOSA-J |
Isomeric SMILES |
[Li+].[Li+].[Li+].[Li+].C1=NC2=C(N1[C@H]3[C@H](C([C@H](O3)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[S-])O)O)N=C(NC2=O)N |
Canonical SMILES |
[Li+].[Li+].[Li+].[Li+].C1=NC2=C(N1C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[S-])O)O)N=C(NC2=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


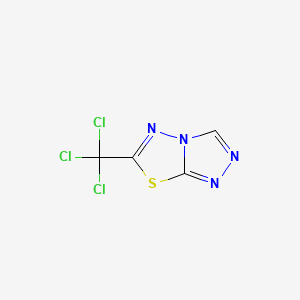
![(2E)-3-(3-bromo-4-hydroxyphenyl)-N-[2-[2-[[(2E)-3-(3-bromo-4-hydroxyphenyl)-2-hydroxyiminopropanoyl]amino]ethyldiselanyl]ethyl]-2-hydroxyiminopropanamide](/img/structure/B12370668.png)

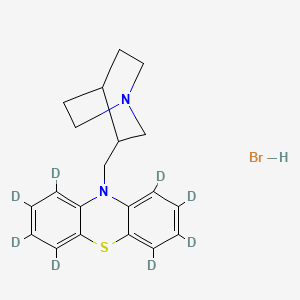
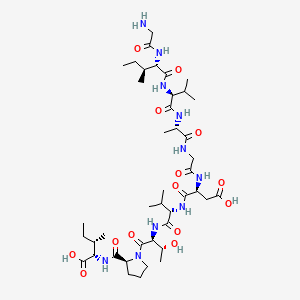
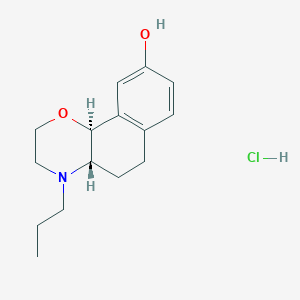



![N-[(5,7-dichloro-2,3-dihydro-1-benzofuran-2-yl)methyl]propan-2-amine](/img/structure/B12370720.png)


![N-cyclopropyl-4-[5-(4-fluorophenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]pyrimidin-2-amine](/img/structure/B12370742.png)
![Tert-butyl 9-(piperazin-1-ylmethyl)-3-azaspiro[5.5]undecane-3-carboxylate](/img/structure/B12370746.png)
